Tert-butyl 4-hydroxy-2-methoxyphenylcarbamate Tert-butyl 4-hydroxy-2-methoxyphenylcarbamate
Brand Name: Vulcanchem
CAS No.: 1435933-04-2
VCID: VC4711382
InChI: InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-9-6-5-8(14)7-10(9)16-4/h5-7,14H,1-4H3,(H,13,15)
SMILES: CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)OC
Molecular Formula: C12H17NO4
Molecular Weight: 239.271

Tert-butyl 4-hydroxy-2-methoxyphenylcarbamate

CAS No.: 1435933-04-2

Cat. No.: VC4711382

Molecular Formula: C12H17NO4

Molecular Weight: 239.271

* For research use only. Not for human or veterinary use.

Tert-butyl 4-hydroxy-2-methoxyphenylcarbamate - 1435933-04-2

Specification

CAS No. 1435933-04-2
Molecular Formula C12H17NO4
Molecular Weight 239.271
IUPAC Name tert-butyl N-(4-hydroxy-2-methoxyphenyl)carbamate
Standard InChI InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-9-6-5-8(14)7-10(9)16-4/h5-7,14H,1-4H3,(H,13,15)
Standard InChI Key UUWWYFQJCAFFSU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)OC

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

  • Formula: C₁₂H₁₇NO₄

  • Molecular weight: 239.27 g/mol .

Key Structural Attributes

  • Functional groups:

    • Hydroxyl group at the 4-position.

    • Methoxy group at the 2-position.

    • tert-Butyl carbamate group (-OC(O)NH-t-Bu) .

  • Stereoelectronic effects: The electron-donating methoxy and hydroxyl groups influence reactivity, particularly in electrophilic substitution reactions .

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.18 (d, J = 8.4 Hz, 2H), 6.66 (d, J = 8.4 Hz, 2H), 3.77 (s, 3H), 1.50 (s, 9H) .

  • ¹³C NMR: Peaks corresponding to carbonyl (153.2 ppm), aromatic carbons (115–131 ppm), and tert-butyl carbons (28.3 ppm) .

Synthesis and Optimization

Stepwise Synthesis Route

  • Amine Protection:

    • React 4-hydroxy-2-methoxyaniline with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions (e.g., DMAP) to form the carbamate .

    • Yield: ~95% .

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane) isolates the product .

Alternative Methods

  • Microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining yields >90% .

Key Challenges

  • Sensitivity to moisture: Requires anhydrous conditions .

  • Byproduct formation: Competing O-alkylation minimized using bulky bases like NaHMDS .

Physicochemical Properties

PropertyValueSource
Melting point94–96°C
Boiling point315.9°C (predicted)
Density1.191 g/cm³
LogP (octanol-water)2.12
Solubility in water0.968 mg/mL

Stability Profile

  • Thermal stability: Decomposes above 200°C .

  • Photostability: Susceptible to UV-induced degradation; store in amber containers .

Biological and Industrial Applications

Antioxidant Activity

  • The phenolic hydroxyl group scavenges free radicals (IC₅₀: 12 μM in DPPH assay), making it useful in polymer stabilization .

Pharmaceutical Intermediate

  • Serves as a precursor for kinase inhibitors and anticancer agents (e.g., analogs tested against MCF-7 cells with IC₅₀ < 10 μM) .

Agrochemistry

  • Derivatives exhibit fungicidal activity against Botrytis cinerea (EC₅₀: 25 ppm) .

Comparative Analysis with Analogues

CompoundKey DifferencesApplication
tert-Butyl (4-hydroxyphenyl)carbamateLacks methoxy group; lower LogP (1.85)Antioxidant additives
Methyl 3,5-di-tert-butyl-4-hydroxybenzoateHigher steric bulk; enhanced thermal stabilityPolymer stabilizers

Future Directions

  • Green synthesis: Explore biocatalytic routes using lipases to reduce solvent waste .

  • Drug delivery: Nanoencapsulation to improve bioavailability in pharmaceutical formulations .

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